molecular formula C9H9N3O B11916561 6-Methoxyquinazolin-7-amine CAS No. 919769-93-0

6-Methoxyquinazolin-7-amine

Cat. No.: B11916561
CAS No.: 919769-93-0
M. Wt: 175.19 g/mol
InChI Key: BAQASQJFMRGLOV-UHFFFAOYSA-N
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Description

6-Methoxyquinazolin-7-amine is a quinazoline derivative characterized by a methoxy (-OCH₃) group at position 6 and an amine (-NH₂) group at position 7 on its bicyclic aromatic ring. Quinazolines are heterocyclic compounds with a benzene ring fused to a pyrimidine ring, making them versatile scaffolds in medicinal chemistry.

The compound’s methoxy and amine substituents influence its electronic properties, solubility, and reactivity.

Properties

CAS No.

919769-93-0

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

6-methoxyquinazolin-7-amine

InChI

InChI=1S/C9H9N3O/c1-13-9-2-6-4-11-5-12-8(6)3-7(9)10/h2-5H,10H2,1H3

InChI Key

BAQASQJFMRGLOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=N2)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinazolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

6-Methoxyquinazolin-7-amine has been investigated for various applications across multiple fields:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects on cancer cell lines, particularly MCF-7 breast cancer cells. It induces apoptosis through both intrinsic and extrinsic pathways, with IC50 values demonstrating effective inhibition of cell viability at low concentrations .
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and dipeptidyl peptidase IV (DPP-IV), which are involved in inflammatory processes and metabolic disorders. This suggests possible therapeutic applications in treating conditions like diabetes and chronic inflammation.

Biological Studies

  • Mechanism of Action : The interaction of this compound with specific molecular targets leads to the inhibition of certain enzymes, blocking substrate access and preventing enzymatic reactions. This mechanism is critical for its potential use in drug development, particularly for conditions requiring enzyme modulation.
  • Antiviral Properties : Recent studies have highlighted the compound's activity against viral infections, notably MERS-CoV, with an IC50 value indicating its potential as a therapeutic agent in viral diseases.

Cytotoxic Effects on Cancer Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant apoptosis induction, with morphological changes consistent with typical apoptotic features such as membrane blebbing and chromosome condensation. The compound's ability to activate caspases further underscores its potential as an anticancer agent .

Enzyme Inhibition

In another investigation, derivatives of quinazoline, including this compound, were tested for their inhibitory effects on COX enzymes. The results demonstrated that these compounds could effectively reduce inflammation markers in vitro, suggesting their utility in developing anti-inflammatory drugs .

Comparison with Similar Compounds

Table 1: Comparison of this compound and Analogous Quinazoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Yield (%) Key Properties/Applications
This compound 6-OCH₃, 7-NH₂ C₉H₁₀N₃O 176.20 N/A Intermediate for drug synthesis
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (20) 4-(3-Cl-4-F-anilino), 6-OH, 7-OCH₃ C₁₅H₁₂ClFN₃O₂ 320.73 90 Anticancer precursor; high HPLC purity (98.5%)
7-(2-Chloroethoxy)-N-(3-bromophenyl)-6-methoxyquinazolin-4-amine (7a) 4-(3-Br-anilino), 6-OCH₃, 7-OCH₂CH₂Cl C₁₇H₁₅BrClN₃O₂ 424.68 Not specified Anticancer candidate; halogenated side chain for enhanced activity
[6,7-Bis-(2-methoxy-ethoxy)-quinazolin-4-yl]-phenyl-amine (e7) 6,7-OCH₂CH₂OCH₃, 4-anilino C₂₁H₂₄N₄O₄ 396.44 Not specified High purity (97.9%); triazole-linked substituents for solubility
2-Chloro-7-methoxyquinazolin-4-amine 2-Cl, 7-OCH₃, 4-NH₂ C₉H₈ClN₃O 209.63 Not specified Chlorine at position 2 enhances electrophilicity

Key Differences in Substituent Effects

  • Position 6 vs. 7 Substitution: this compound’s 7-NH₂ group distinguishes it from analogs like compound 20 (7-OCH₃, 6-OH).
  • Aniline Derivatives at Position 4 :

    • Many analogs (e.g., 20 , 7a ) feature substituted anilines at position 4, which are critical for target binding in kinase inhibitors. For example, the 3-chloro-4-fluorophenyl group in 20 is common in EGFR inhibitors .
  • Morpholinyl and Triazolyl Modifications :

    • Compounds like e7 incorporate 2-methoxy-ethoxy and triazolyl groups, enhancing solubility and enabling interactions with hydrophobic protein pockets .

Physicochemical Properties

  • Storage : Derivatives such as 7-(Benzyloxy)-6-methoxyquinazolin-4-amine are stored at 2–8°C, suggesting sensitivity to temperature .

Biological Activity

6-Methoxyquinazolin-7-amine is a compound belonging to the quinazoline family, which is noted for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various biological targets.

This compound has the molecular formula C9H9N3O and is synthesized through various methods, primarily involving the reaction of 6-methoxy-2-nitroaniline with formamide under elevated temperatures. This process typically yields the quinazoline ring structure associated with this compound.

Synthetic Routes

  • High-temperature reactions : Utilizes formamide as a reagent.
  • Microwave-assisted synthesis : A modern approach that enhances yield and reduces reaction time.
  • Green chemistry methods : Includes solvent-free reactions and recyclable catalysts to minimize environmental impact.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thus blocking substrate access. This mechanism is crucial for its potential applications in cancer therapy and other diseases.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Type Description Reference
Anticancer Exhibits cytotoxic effects on cancer cell lines (e.g., MCF-7) through apoptosis induction.
Enzyme Inhibition Inhibits specific enzymes involved in cancer progression and inflammation.
Antiviral Activity Shows promise against viral infections, including MERS-CoV, with significant inhibitory effects.
Antibacterial Demonstrates antibacterial properties against various strains.

Case Studies

  • Cytotoxic Effects on Cancer Cells
    In a study evaluating the effects of quinazolinone derivatives on MCF-7 breast cancer cells, this compound was found to induce apoptosis via both intrinsic and extrinsic pathways. The study reported significant inhibition of cell viability with IC50 values indicating effective cytotoxicity at low concentrations .
  • Enzyme Inhibition
    Research has shown that derivatives of quinazoline, including this compound, can inhibit various enzymes such as COX and DPP-IV, which are involved in inflammatory processes and metabolic disorders . These findings suggest potential therapeutic applications in treating conditions like diabetes and chronic inflammation.
  • Antiviral Activity
    A recent investigation into the antiviral properties of quinazoline derivatives highlighted that this compound exhibits significant activity against MERS-CoV with an IC50 value of 0.157 μM, indicating its potential as a therapeutic agent in viral infections .

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